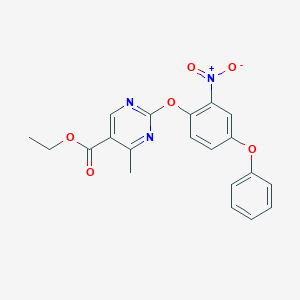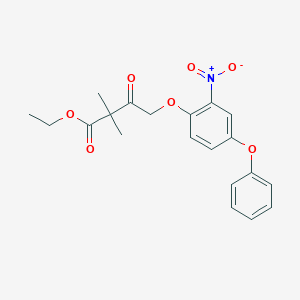![molecular formula C22H19N3O6 B7433363 ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7433363.png)
ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DHPQ-NB-Et and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, this compound has been shown to reduce inflammation in animal models and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, this compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer treatment and other inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research involving ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate. One direction is to further investigate the mechanism of action of this compound and its potential applications in cancer treatment and other inflammatory diseases. Additionally, future research could focus on improving the solubility of this compound in water to increase its bioavailability and efficacy. Finally, research could focus on developing new synthesis methods for this compound to improve its yield and purity.
Méthodes De Synthèse
Ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate can be synthesized using a variety of methods. One method involves the reaction of 3-aminocoumarin with ethyl 5-nitro-2-furoate in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2,3-dihydrofuran to obtain the final product.
Applications De Recherche Scientifique
Ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer treatment and other inflammatory diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-2-31-22(27)14-9-13(10-15(11-14)25(28)29)21(26)24-20-16-5-3-4-6-18(16)23-19-7-8-30-12-17(19)20/h3-6,9-11H,2,7-8,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUKYFFZTXOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)NC2=C3COCCC3=NC4=CC=CC=C42)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)

![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B7433338.png)



![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)
![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)